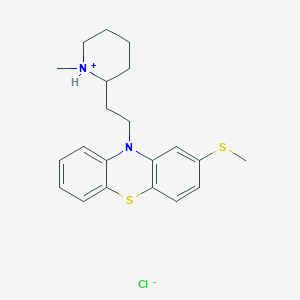

Thioridazine Hydrochloride

Description

This compound is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. This compound binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962. It was withdrawn in at least one region. This drug has a black box warning from the FDA.

A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618)

See also: Thioridazine (has active moiety).

Properties

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049401 | |

| Record name | Thioridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-61-0 | |

| Record name | Thioridazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioridazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioridazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioridazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORIDAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCI67NK8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Thioridazine Hydrochloride for Research Applications

Abstract: This document provides a comprehensive technical overview for the synthesis and purification of thioridazine hydrochloride intended for research and drug development professionals. It outlines a common synthetic pathway, details the experimental protocols, and describes standard methods for purification and analytical assessment. Furthermore, this guide includes visualizations of the synthetic workflow and the primary signaling pathways affected by thioridazine, presented in accordance with the specified formatting requirements.

Introduction to this compound

Thioridazine is a piperidine phenothiazine derivative and was formerly used as a first-generation or "typical" antipsychotic medication for the treatment of schizophrenia.[1][2] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] In addition to its primary indication, thioridazine has been investigated for its antibacterial, anti-angiogenic, and anticancer properties.[5] However, it was withdrawn from many markets worldwide in 2005 due to concerns about cardiac arrhythmias, specifically QT interval prolongation.[4][6] Despite its withdrawal from clinical use, thioridazine remains a valuable tool in preclinical research for studying dopamine receptor pharmacology and as a reference compound in the development of new central nervous system agents.

This guide details a well-established synthetic route to racemic thioridazine and its subsequent conversion to the hydrochloride salt, along with purification methods suitable for obtaining research-grade material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | [7] |

| Molecular Formula | C₂₁H₂₆N₂S₂ · HCl | - |

| Molecular Weight | 407.0 g/mol (hydrochloride salt) | [1] |

| Appearance | White to slightly yellow crystalline powder | - |

| Melting Point | 159-165 °C | - |

Synthesis of this compound

The most common synthesis of thioridazine involves the N-alkylation of 2-(methylthio)-10H-phenothiazine with a suitable piperidine side chain, specifically 2-(2-chloroethyl)-1-methylpiperidine.[7] This reaction is typically carried out in a high-boiling solvent in the presence of a strong base.

Overall Reaction Scheme

The synthesis can be summarized in the following two primary steps:

-

Alkylation: Coupling of the phenothiazine core with the piperidine side chain.

-

Salt Formation: Conversion of the thioridazine free base to its hydrochloride salt.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established literature methods.[7][8]

Materials and Reagents:

-

2-(methylthio)-10H-phenothiazine

-

2-(2-chloroethyl)-1-methylpiperidine

-

Sodium amide (NaNH₂)

-

Xylene (anhydrous)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 eq) and anhydrous xylene.

-

Base Addition: While stirring under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the suspension.

-

Alkylation: Heat the mixture to reflux. Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.

-

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with xylene or toluene.

-

Extraction: Combine the organic layers and wash them with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation of Free Base: Filter the drying agent and remove the solvent under reduced pressure to yield crude thioridazine free base, typically as a viscous oil.

Synthesis Workflow Diagram

Purification of this compound

Obtaining high-purity this compound is critical for research applications to ensure reproducible results. The primary method for purification is recrystallization, followed by analytical verification of purity.

Experimental Protocol: Purification and Salt Formation

Procedure:

-

Dissolution: Dissolve the crude thioridazine free base obtained from the synthesis in a minimal amount of absolute ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Crystallization: Allow the mixture to stand in the cold (e.g., at 4 °C) for several hours to facilitate complete crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Analytical Purity Assessment

The purity of the final compound should be assessed using standard analytical techniques.

| Technique | Typical Parameters & Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at 263 nm. Expected Result: Purity >98%.[] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should be consistent with the structure of this compound, showing characteristic peaks for aromatic, aliphatic, and piperidine protons. |

| Mass Spectrometry (MS) | ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 371.16. |

| Melting Point | The measured melting point range should be sharp and consistent with reported values (approx. 159-165 °C). |

Purification Workflow Diagram

Mechanism of Action & Signaling Pathways

Thioridazine exerts its pharmacological effects by acting as an antagonist at a variety of neurotransmitter receptors.[4] Its antipsychotic properties are primarily linked to the blockade of dopamine D2 receptors.[10] However, its activity at other receptors contributes to its overall therapeutic and side-effect profile.

The primary receptor targets include:

-

Dopamine D1 and D2 Receptors: Blockade in the mesolimbic pathway is believed to mediate the antipsychotic effects.[3][7]

-

Serotonin 5-HT₂A Receptors: Antagonism at these receptors may also contribute to antipsychotic efficacy and mitigate some extrapyramidal side effects.[10]

-

α₁-Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension and dizziness.[4]

-

Muscarinic M₁ Receptors: Anticholinergic activity at these receptors is responsible for side effects like dry mouth, blurred vision, and constipation.[2]

-

Histamine H₁ Receptors: Antagonism contributes to the sedative effects of the drug.[4]

Signaling Pathway Diagram

Conclusion

This guide provides a foundational framework for the laboratory-scale synthesis and purification of this compound. The described protocols are based on established chemical literature and are suitable for producing material of sufficient purity for research and development purposes. Adherence to rigorous purification and analytical validation is essential to ensure the quality and reliability of the compound in subsequent experimental studies. Researchers should always perform reactions with appropriate safety precautions in a controlled laboratory environment.

References

- 1. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. Thioridazine - Wikipedia [en.wikipedia.org]

- 7. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. thieme-connect.com [thieme-connect.com]

- 10. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

The Pharmacodynamic Landscape of Thioridazine Hydrochloride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of the primary metabolites of thioridazine hydrochloride, a phenothiazine antipsychotic. The clinical effects of thioridazine are significantly influenced by its biotransformation into several active metabolites. Understanding the pharmacodynamic profile of these metabolites is crucial for a comprehensive grasp of thioridazine's therapeutic actions and adverse effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Principal Metabolites of Thioridazine

Thioridazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. The main metabolic pathways include S-oxidation of the side-chain and the phenothiazine ring, as well as N-demethylation. The principal and pharmacologically significant metabolites are:

-

Mesoridazine (Thioridazine-2-sulfoxide): A potent and active metabolite.

-

Sulforidazine (Thioridazine-2-sulfone): Another active metabolite, generally considered more potent than the parent compound.

-

Thioridazine-5-sulfoxide (Ring Sulfoxide): A major metabolite with debated pharmacological activity, though it is implicated in cardiotoxicity.

-

N-desmethylthioridazine: A metabolite resulting from the removal of a methyl group from the piperidine ring.

Pharmacodynamics and Receptor Binding Profiles

The antipsychotic effects of thioridazine and its active metabolites are primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain. However, their broad receptor binding profile, encompassing serotonergic, adrenergic, and muscarinic receptors, contributes to both their therapeutic efficacy and their side-effect profile.

Quantitative Receptor Binding Data

The following tables summarize the available quantitative data on the binding affinities (Ki) of thioridazine and its metabolites for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. Data for some metabolites is limited in the public domain.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) |

| Thioridazine | ~10 | ~5 | ~15 |

| Mesoridazine | < 3 (for active stereoisomers) | Moderate Affinity | Potent Antagonist |

| Sulforidazine | More potent than Thioridazine | Data not available | More potent than Thioridazine |

| N-desmethylthioridazine | Data not available | Data not available | Retains Affinity |

| Thioridazine-5-sulfoxide | Pharmacologically inactive | Pharmacologically inactive | Pharmacologically inactive |

Note: The data presented is a synthesis of values from multiple sources and should be considered approximate. Experimental conditions can significantly influence Ki values.

Qualitative Pharmacodynamic Summary

-

Mesoridazine and Sulforidazine: Both of these S-oxidized metabolites are considered to be more potent antagonists of dopamine D2 and noradrenergic α1 receptors than the parent drug, thioridazine. Their higher potency may contribute significantly to the overall clinical effect of thioridazine.

-

N-desmethylthioridazine: This metabolite is known to retain a significant affinity for α1-adrenergic receptors, which may play a role in the cardiovascular side effects of thioridazine, such as orthostatic hypotension.

-

Thioridazine-5-sulfoxide: This ring sulfoxide metabolite is generally considered to be pharmacologically inactive at dopaminergic and noradrenergic receptors. However, it is believed to contribute to the cardiotoxic potential of thioridazine, particularly the prolongation of the QTc interval.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the pharmacodynamics of thioridazine metabolites.

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a thioridazine metabolite) for a specific receptor.

Objective: To quantify the binding affinity of a compound to a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Test compounds (thioridazine metabolites).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., Calcium Mobilization for Gq-coupled Receptors)

This protocol describes a method to assess the functional activity (antagonism) of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring changes in intracellular calcium.

Objective: To determine the functional potency (IC50) of an antagonist.

Materials:

-

A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A receptors).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A known agonist for the receptor.

-

Test compounds (thioridazine metabolites).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader.

Procedure:

-

Cell Culture and Dye Loading: Culture the cells to an appropriate density in multi-well plates. Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells except the negative controls.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The binding of the agonist to the receptor will trigger a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptors that are significantly modulated by thioridazine and its active metabolites.

Dopamine D2 Receptor Signaling (Gi-coupled)

Antagonism of the D2 receptor by thioridazine metabolites blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling (Gq-coupled)

Antagonism of the 5-HT2A receptor by thioridazine metabolites blocks the serotonin-induced activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Adrenergic α1 Receptor Signaling (Gq-coupled)

Similar to the 5-HT2A receptor, the α1-adrenergic receptor is Gq-coupled. Antagonism by thioridazine metabolites blocks norepinephrine-induced activation of PLC.

Conclusion

The pharmacodynamics of this compound are complex and are largely driven by the activity of its metabolites. Mesoridazine and sulforidazine are potent antagonists at D2 and α1 receptors, likely mediating the primary antipsychotic and some of the adverse effects. N-desmethylthioridazine's affinity for α1 receptors may also contribute to cardiovascular side effects. The ring sulfoxide, thioridazine-5-sulfoxide, appears to be pharmacologically inactive at key neurotransmitter receptors but is implicated in cardiotoxicity. A thorough understanding of the distinct pharmacodynamic profiles of these metabolites is essential for the rational development of safer and more effective antipsychotic agents. Further research to fully quantify the receptor binding affinities and functional activities of all major metabolites is warranted.

Thioridazine Hydrochloride: A Deep Dive into its Antagonism of the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Thioridazine Hydrochloride's mechanism of action as a potent antagonist of the dopamine D2 receptor (D2R). Thioridazine, a phenothiazine antipsychotic, has historically been used in the management of schizophrenia.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to modulate dopaminergic neurotransmission, primarily through the blockade of D2Rs.[1][2] This document will delve into the quantitative aspects of this interaction, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Quantitative Analysis of Thioridazine's Interaction with Dopamine D2 Receptors

The affinity and potency of this compound at the dopamine D2 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview for researchers.

| Parameter | Value (nM) | Species | Ligand/Assay Condition | Reference |

| Ki | 16 | Human | - | --INVALID-LINK-- |

| Ki | 10 (D1), 7.8 (D3), 31 (D4) | Human | - | --INVALID-LINK-- |

| Ki | Not specified | Rat | Competitive radioreceptor assay with [3H]-spiperone | [3] |

Table 1: Binding Affinity (Ki) of Thioridazine for Dopamine Receptors. Ki represents the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 3.5 µM | CHO cells | Inhibition of Cav1.2 current | [4] |

| IC50 | <10 µM | GBM cells | Cytotoxicity | --INVALID-LINK-- |

Table 2: Potency (IC50) of Thioridazine. IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Note that the available IC50 values are not direct measures of D2 receptor antagonism but reflect downstream cellular effects.

Core Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D2 receptor.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of Thioridazine for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-spiperone).

Materials:

-

Receptor Source: Rat striatal membranes or membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [3H]-spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus .

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-spiperone (typically at or below its Kd value).

-

A range of concentrations of this compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Thioridazine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the functional consequence of D2 receptor antagonism by Thioridazine, specifically its effect on the inhibition of cyclic AMP (cAMP) production.

Objective: To determine the EC50 of Thioridazine in antagonizing the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells with a CRE-luciferase reporter or a FRET-based cAMP sensor).

-

Dopamine: As the D2 receptor agonist.

-

This compound: As the antagonist.

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based kits).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of dopamine (typically its EC80) and forsklin to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the Thioridazine concentration. Determine the IC50 value, which represents the concentration of Thioridazine that reverses 50% of the dopamine-induced inhibition of cAMP production.

Signaling Pathways and Visualizations

Thioridazine's antagonism of the dopamine D2 receptor disrupts downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5]

Caption: Thioridazine antagonizes the D2 receptor, preventing dopamine-induced inhibition of adenylyl cyclase.

β-Arrestin Signaling Pathway

Beyond G-protein coupling, D2 receptor activation can also initiate signaling through β-arrestin.[6] Thioridazine, as an antagonist, is expected to block this pathway as well.

Caption: Thioridazine blocks dopamine-induced recruitment of β-arrestin to the D2 receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay.

Caption: Workflow for determining the binding affinity of Thioridazine to the D2 receptor.

Experimental Workflow for Functional cAMP Assay

This diagram outlines the process for assessing the functional antagonism of Thioridazine on D2 receptor-mediated cAMP inhibition.

References

- 1. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Repurposing of Thioridazine Hydrochloride for Glioblastoma Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of thioridazine hydrochloride, an antipsychotic drug, as a potential therapeutic agent for glioblastoma (GBM). The repurposing of existing drugs like thioridazine offers a promising and expedited route to new cancer treatments. This document synthesizes key findings from in vitro and in vivo studies, detailing experimental methodologies, summarizing quantitative data, and visualizing the molecular pathways implicated in its anti-glioblastoma activity.

Executive Summary

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies that include surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] A significant challenge in GBM treatment is the development of therapeutic resistance. Preclinical research has identified this compound as a promising agent that can both inhibit glioblastoma cell growth and sensitize these cells to conventional chemotherapy. The primary mechanisms of action converge on the modulation of autophagy, a cellular self-recycling process that can promote cancer cell survival under stress. Thioridazine has been shown to induce autophagy while also inhibiting its late stages, leading to the accumulation of autophagosomes and ultimately cell death.[2][1][3][4][5] Furthermore, it impacts key oncogenic signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[2][6]

In Vitro Efficacy of Thioridazine in Glioblastoma Cell Lines

Thioridazine has demonstrated significant cytotoxic and chemosensitizing effects across various human glioblastoma cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Cytotoxicity of Thioridazine in Glioblastoma Cell Lines

| Cell Line | Assay | Endpoint | Thioridazine Concentration | Result | Reference |

| GBM8401 | WST-1 | IC50 | <10 µM | Potent cytotoxicity | [7] |

| U87MG | WST-1 | IC50 | <10 µM | Potent cytotoxicity | [7] |

| U87 | MTS | Viability | Incremental doses | Dose-dependent decrease in viability | [3] |

| LN18 | MTS | Viability | Incre | Dose-dependent decrease in viability | [2] |

| T98 | MTS | Viability | Incremental doses | Dose-dependent decrease in viability | [2] |

Table 2: Thioridazine as a Sensitizer to Temozolomide (TMZ)

| Cell Line | Assay | Treatment | Result | Reference |

| U87 | MTS | Thioridazine + TMZ | Significantly reduced cell viability compared to either agent alone | [3] |

| LN18 | Western Blot | Thioridazine + TMZ | Increased LC3-II expression and caspase-3 activity | |

| T98 | MTS | Thioridazine + TMZ | Increased TMZ sensitivity | [2] |

Experimental Protocols

2.2.1. Cell Viability and Cytotoxicity Assays (WST-1 and MTS)

-

Cell Seeding: Glioblastoma cells (e.g., U87MG, GBM8401) are seeded in 96-well plates at a density of approximately 5,000 cells per well.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1 to 10 µM) and/or temozolomide for a specified duration (e.g., 72-96 hours).

-

Assay Principle: WST-1 and MTS are colorimetric assays that measure cell metabolic activity, which correlates with the number of viable cells. A reagent is added to the wells, and metabolically active cells convert the reagent into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The results are then used to calculate cell viability and determine the half-maximal inhibitory concentration (IC50).

2.2.2. Western Blotting for Protein Expression Analysis

-

Cell Lysis: Treated and untreated glioblastoma cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., LC3-I/II, p62, β-catenin, cleaved caspase-3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of protein, is detected.

In Vivo Efficacy in Glioblastoma Animal Models

The anti-tumor effects of thioridazine have been validated in preclinical animal models of glioblastoma.

Quantitative Data Summary

Table 3: In Vivo Tumor Growth Inhibition by Thioridazine

| Animal Model | Tumor Model | Treatment | Endpoint | Result | Reference |

| NOD/SCID Mice | U87MG subcutaneous xenograft | Thioridazine (5 mg/kg/day) | Tumor volume | Significantly lower tumor burden compared to control | [8] |

| Tumor-bearing mice | Orthotopic xenograft | Thioridazine + TMZ | Overall survival | Significantly extended overall survival compared to TMZ alone | [3] |

| Tumor-bearing mice | Brain tumor growth | Thioridazine + TMZ | Tumor growth | Significantly inhibited brain tumor growth | [1] |

Experimental Protocols

3.2.1. Subcutaneous and Orthotopic Xenograft Models

-

Cell Implantation: Human glioblastoma cells (e.g., U87MG) are injected either subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID) or intracranially to establish an orthotopic model that more closely mimics human disease.

-

Treatment Administration: Once tumors are established, mice are treated with thioridazine (e.g., via intraperitoneal injections), TMZ, or a combination of both. A control group typically receives a vehicle solution (e.g., DMSO).

-

Tumor Monitoring: For subcutaneous models, tumor size is measured regularly using calipers. For orthotopic models, tumor progression may be monitored using imaging techniques, and overall survival is a key endpoint.

-

Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned. Immunohistochemical staining is performed on the tumor sections to analyze the expression of relevant biomarkers, such as LC3, to confirm the induction of autophagy in vivo.

Molecular Mechanisms of Action

Thioridazine's anti-glioblastoma effects are attributed to its modulation of several key signaling pathways.

Signaling Pathways

Thioridazine has been shown to impact the following signaling pathways in glioblastoma cells:

-

Autophagy Pathway: Thioridazine induces autophagy, a cellular process of self-digestion.[6][9][10] However, it also impairs the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[2][1][3][4][5] This blockage leads to the accumulation of autophagosomes and the cargo receptor p62, which can trigger apoptosis.

-

Wnt/β-catenin Pathway: Thioridazine can inhibit the Wnt/β-catenin signaling pathway.[11][6] This inhibition leads to the degradation of β-catenin, which in turn releases the inhibition on p62, further promoting autophagy and apoptosis.[11]

-

PI3K/Akt/p70S6K Pathway: This pathway is a crucial regulator of cell growth and survival. Thioridazine has been shown to sensitize glioblastoma cells through the PI3K/Akt/p70S6K signaling pathway.[2]

-

AMPK Pathway: Thioridazine can induce the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells that can trigger autophagy.

Visualizations

The following diagrams illustrate the key experimental workflows and signaling pathways involved in the preclinical evaluation of thioridazine in glioblastoma.

References

- 1. Thioridazine inhibits autophagy and sensitizes glioblastoma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.utu.fi [research.utu.fi]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.lih.lu [researchportal.lih.lu]

- 6. [PDF] Thioridazine Enhances P62-Mediated Autophagy and Apoptosis Through Wnt/β-Catenin Signaling Pathway in Glioma Cells | Semantic Scholar [semanticscholar.org]

- 7. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Thioridazine Enhances P62-Mediated Autophagy and Apoptosis Through Wnt/β-Catenin Signaling Pathway in Glioma Cells [mdpi.com]

Unraveling the PI3K/Akt Signaling Pathway Inhibition by Thioridazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Thioridazine Hydrochloride on the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Thioridazine, a phenothiazine derivative traditionally used as an antipsychotic agent, has demonstrated significant anti-cancer properties by targeting this key pathway.[1][2][3] This document consolidates quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers in oncology and drug development.

Quantitative Analysis of this compound's Efficacy

This compound has been shown to inhibit cell viability and induce apoptosis in various cancer cell lines through the suppression of the PI3K/Akt pathway. The following tables summarize the key quantitative findings from multiple studies.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay | Reference |

| 4T1 | Triple-Negative Breast Cancer | 9.87 | 72 | CCK-8 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.70 | 72 | CCK-8 | [4] |

| HeLa | Cervical Cancer | ~15 | 24 | Not Specified | |

| Caski | Cervical Cancer | ~15 | 24 | Not Specified | |

| C33A | Cervical Cancer | ~15 | 24 | Not Specified | |

| HEC-1-A | Endometrial Cancer | ~15 | 24 | Not Specified | |

| KLE | Endometrial Cancer | ~15 | 24 | Not Specified | |

| NCI-N87 | Gastric Cancer | Concentration-dependent reduction | 48 | Not Specified | |

| AGS | Gastric Cancer | Concentration-dependent reduction | 48 | Not Specified |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table illustrates the concentration of this compound required to inhibit the growth of 50% of cancer cells, highlighting its potency across different cancer types.

| Cell Line | Cancer Type | Thioridazine Concentration (µM) | Effect on Protein Phosphorylation | Reference |

| SKOV-3 | Ovarian Cancer | Dose-dependent | Inhibition of p-Akt (Ser 473) | [5] |

| Cervical Cancer Cells | Cervical Cancer | Not Specified | Inhibition of PI3K phosphorylation | [1] |

| Endometrial Cancer Cells | Endometrial Cancer | Not Specified | Inhibition of PI3K phosphorylation | [1] |

| Cervical Cancer Cells | Cervical Cancer | Not Specified | Inhibition of mTOR (Ser 2448) and p70S6K (Thr 421) phosphorylation | [1] |

| Endometrial Cancer Cells | Endometrial Cancer | Not Specified | Inhibition of mTOR (Ser 2448) and p70S6K (Thr 421) phosphorylation | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Various concentrations | Significant decrease in p-AKT levels | [6] |

| 4T1 | Triple-Negative Breast Cancer | Various concentrations | Significant decrease in p-AKT levels | [6] |

| Jurkat | Acute Lymphoblastic Leukemia | Not Specified | Decreased levels of phosphorylated PI3K, AKT, and mTOR | [7] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Decreased p-PI3K and p-AKT protein levels | [8] |

| Caki | Renal Carcinoma | Not Specified | Inhibition of Akt phosphorylation | [9] |

Table 2: Effect of this compound on Key PI3K/Akt Pathway Protein Phosphorylation. This table summarizes the impact of this compound on the phosphorylation status of critical proteins within the PI3K/Akt signaling cascade, demonstrating its mechanism of action at a molecular level.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to investigate the inhibitory effects of this compound on the PI3K/Akt signaling pathway.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 24, 48, or 72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation levels of proteins in the PI3K/Akt pathway.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and other target proteins overnight at 4°C.[1][6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Cell Cycle Analysis

This method determines the effect of this compound on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. Thioridazine has been shown to induce G0/G1 phase arrest.[4]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the PI3K/Akt signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of PI3K/Akt pathway by Thioridazine.

References

- 1. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gene signature-based approach identifies thioridazine as an inhibitor of phosphatidylinositol-3'-kinase (PI3K)/AKT pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. The Comparative Effect of Nisin and Thioridazine as Potential Anticancer Agents on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]

Thioridazine Hydrochloride: A Historical and Technical Review of a First-Generation Antipsychotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioridazine hydrochloride, a piperidine phenothiazine derivative, was once a cornerstone in the pharmacological treatment of schizophrenia and other psychotic disorders.[1][2] First synthesized in 1958, it gained widespread clinical use due to its efficacy in managing psychotic symptoms.[1] However, its association with severe cardiotoxicity, particularly QT interval prolongation, led to a significant decline in its use and eventual withdrawal from many markets.[1][2] This technical guide provides a comprehensive overview of the historical context, pharmacodynamics, pharmacokinetics, and clinical profile of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental evaluation, and the critical safety concerns that defined its therapeutic lifecycle.

Introduction: The Rise and Fall of a Phenothiazine

Thioridazine was introduced in the mid-20th century by Sandoz Pharmaceuticals as a first-generation, or "typical," antipsychotic.[1][2] It offered an alternative for managing schizophrenia, a severe and chronic mental disorder.[2] Its clinical appeal was partly due to a perceived lower incidence of extrapyramidal side effects (EPS) compared to other typical antipsychotics of the time, a characteristic attributed to its potent anticholinergic activity.[1][3] For many years, thioridazine was a frequently prescribed medication for psychosis.[4]

The turning point in the history of thioridazine came with the growing body of evidence linking it to significant cardiotoxicity.[2] Specifically, its propensity to cause a dose-dependent prolongation of the QTc interval raised alarms about the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[5][6][7][8] These safety concerns ultimately led to regulatory actions, including black box warnings and, in 2005, the manufacturer's decision to withdraw the branded product, Mellaril, worldwide.[1] While generic formulations may still be available in some regions, their use is often restricted to patients with treatment-resistant schizophrenia who have failed other antipsychotic therapies.[1] The story of thioridazine serves as a critical case study in pharmacovigilance and the evolving standards of drug safety.

Pharmacodynamics: A Multi-Receptor Antagonist

Thioridazine's therapeutic and adverse effects are a consequence of its interaction with a wide range of neurotransmitter receptors.[2] Like other first-generation antipsychotics, its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][2][6][10] This action is believed to be responsible for its antipsychotic effects, mitigating the "positive" symptoms of schizophrenia such as hallucinations and delusions.[2][6]

Beyond its affinity for D2 receptors, thioridazine also interacts with several other receptor systems, contributing to its complex clinical profile.

-

Dopamine D1 Receptors: Thioridazine also acts as an antagonist at D1 receptors.[9]

-

Serotonin (5-HT) Receptors: It exhibits antagonism at 5-HT2A and 5-HT2C receptors, which may contribute to its antipsychotic efficacy and influence its side-effect profile, including weight gain.[1][6]

-

Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors is associated with orthostatic hypotension, a known side effect of thioridazine.[1][9]

-

Muscarinic Acetylcholine Receptors: Its potent anticholinergic activity, resulting from the blockade of muscarinic receptors, is thought to be responsible for the lower incidence of extrapyramidal symptoms compared to other typical antipsychotics.[1][6] This anticholinergic action also leads to side effects such as dry mouth, blurred vision, and constipation.[1]

-

Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of the drug.[6]

The multifaceted receptor binding profile of thioridazine underscores the complexity of early antipsychotic pharmacology, where therapeutic benefit was often intertwined with a challenging side-effect burden.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of thioridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | Data varies | [11] |

| Dopamine D2 | Data varies | [1][11] |

| Serotonin 5-HT2A | 53 | [1] |

| Serotonin 5-HT2C | 53 | [1] |

| Alpha-1 Adrenergic | Data varies | [1][11] |

| Muscarinic M1 | Data varies | [1] |

| Histamine H1 | Data varies | [1] |

Note: Specific Ki values can vary between studies depending on the experimental conditions.

Pharmacokinetics and Metabolism

Thioridazine is administered orally and is readily absorbed from the gastrointestinal tract.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][9] The metabolism of thioridazine is complex, involving sulfoxidation and N-demethylation, leading to the formation of several active metabolites, including mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (mesoridazine-sulfone).[1] These metabolites also possess antipsychotic activity and contribute to the overall therapeutic and toxicological profile of the drug.

The pharmacokinetic properties of thioridazine can be influenced by genetic polymorphisms in the CYP2D6 enzyme. Individuals who are poor metabolizers of CYP2D6 substrates may have elevated plasma concentrations of thioridazine, increasing the risk of adverse effects, particularly cardiotoxicity.[9]

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | Incomplete | [1] |

| Protein Binding | 96% to 99.3% | [12] |

| Time to Peak Plasma Concentration | ~1 to 4 hours | [12] |

| Elimination Half-life | 21–24 hours | [1] |

| Metabolism | Hepatic (CYP2D6 mediated) | [1][9] |

| Excretion | Feces | [1] |

Clinical Efficacy and Use

Thioridazine was primarily indicated for the treatment of schizophrenia.[1][9][2] Clinical trials conducted in the mid-20th century demonstrated its efficacy in reducing psychotic symptoms compared to placebo.[13][14] It was also used for other psychiatric conditions, including behavioral disturbances in dementia, though this is no longer recommended.[1]

Dosage and Administration

For the treatment of schizophrenia in adults, the initial dosage of thioridazine was typically in the range of 50 to 100 mg three times daily, with a maximum recommended daily dose of 800 mg.[5][13] Dosage adjustments were made based on the patient's clinical response and tolerability.

Adverse Effects and Safety Concerns

The clinical utility of thioridazine is significantly limited by its extensive side-effect profile.

Cardiotoxicity and QT Prolongation

The most serious adverse effect of thioridazine is its dose-dependent prolongation of the QTc interval, which can lead to fatal cardiac arrhythmias like Torsades de Pointes.[5][6][7][8] This effect is a primary reason for its restricted use. Studies have shown that thioridazine can increase the QTc interval by approximately 30-35 ms.[15][16] The risk is exacerbated in patients with pre-existing cardiac conditions, electrolyte imbalances, or those taking other medications that prolong the QT interval.[5]

Other Adverse Effects

-

Extrapyramidal Symptoms (EPS): While considered to have a lower propensity for EPS than some other typical antipsychotics, thioridazine can still cause Parkinson-like symptoms, akathisia, and dystonia.[1][10]

-

Tardive Dyskinesia (TD): As with all first-generation antipsychotics, long-term use of thioridazine is associated with a risk of developing tardive dyskinesia, a potentially irreversible movement disorder.[1][10]

-

Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal complication of antipsychotic treatment characterized by fever, muscle rigidity, autonomic dysfunction, and altered mental status.[1][10]

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention are common due to its potent muscarinic receptor blockade.[1]

-

Sedation and Orthostatic Hypotension: These are common side effects resulting from its antagonism of histamine H1 and alpha-1 adrenergic receptors, respectively.[1]

-

Pigmentary Retinopathy: A unique adverse effect associated with high doses of thioridazine, which can lead to irreversible vision loss.[5]

-

Endocrine and Metabolic Effects: Thioridazine can cause weight gain and hyperprolactinemia.[1][10]

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a general method for determining the binding affinity of thioridazine for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Unlabeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of thioridazine in the assay buffer.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of thioridazine.

-

For determining non-specific binding, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is used instead of thioridazine.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of thioridazine by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of thioridazine that inhibits 50% of the specific binding of [³H]-Spiperone).

-

Convert the IC₅₀ value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

In Vitro hERG Potassium Channel Assay (Patch Clamp Electrophysiology)

This protocol describes a method to assess the inhibitory effect of thioridazine on the hERG potassium channel, a key indicator of its potential to cause QT prolongation.

Materials:

-

A cell line stably expressing the human hERG channel (e.g., HEK293 cells).

-

Whole-cell patch-clamp recording setup, including a microscope, micromanipulators, an amplifier, and data acquisition software.

-

Extracellular solution (e.g., Tyrode's solution).

-

Intracellular solution (pipette solution).

-

This compound solutions of varying concentrations.

Procedure:

-

Culture the hERG-expressing cells to an appropriate confluency.

-

Isolate single cells for patch-clamp recording.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

-

Record baseline hERG currents in the absence of the drug.

-

Perfuse the cell with solutions containing increasing concentrations of thioridazine.

-

Record the hERG currents at each concentration after the drug effect has reached a steady state.

-

Wash out the drug to assess the reversibility of the inhibition.

-

Analyze the data to determine the concentration-response relationship for thioridazine's inhibition of the hERG current and calculate the IC₅₀ value.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathways of Thioridazine's action.

Experimental Workflow

References

- 1. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrist.com [psychiatrist.com]

- 3. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 6. Assay of plasma thioridazine and metabolites by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor binding assay [bio-protocol.org]

- 9. Designing outcome studies to determine efficacy and safety of antipsychotics for 'real world' treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]

- 11. A fixed dose study of the plasma concentration and clinical effects of thioridazine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. Thioridazine and the neuroleptic radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Protein Targets of Thioridazine Hydrochloride in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established and potential anti-cancer mechanisms of thioridazine hydrochloride, with a core focus on methodologies for identifying its novel protein targets. Thioridazine, a phenothiazine-based antipsychotic, has demonstrated significant potential for repurposing as an oncologic therapeutic. Its efficacy has been noted across a spectrum of cancers, including but not limited to, breast (particularly triple-negative), lung, gastric, cervical, and endometrial cancers, as well as in the challenging context of cancer stem cells.[1][2][3][4] This document synthesizes current knowledge, presents quantitative data from key studies, and provides detailed experimental protocols and workflows to empower researchers in the discovery of new therapeutic avenues for this compound.

Known Molecular Mechanisms and Protein Interactions

Thioridazine's anti-cancer activity is attributed to its interaction with multiple cellular pathways. While historically known as a dopamine receptor antagonist, its effects in cancer cells extend beyond this single mechanism.

Dopamine Receptor D2 (DRD2) Antagonism

A primary and well-documented mechanism of thioridazine is the antagonism of the Dopamine Receptor D2 (DRD2).[3][5] Expression of DRD2 has been observed on the surface of leukemia and some breast cancer stem cells, but not on their normal hematopoietic counterparts, providing a potential therapeutic window.[5] Inhibition of DRD2 by thioridazine can disrupt downstream signaling cascades that promote cancer cell survival and proliferation.[5][6] Specifically, in certain triple-negative breast cancer cell lines, thioridazine's inhibition of self-renewal is mediated by DRD2-dependent inhibition of STAT3.[6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points to thioridazine's ability to suppress the PI3K/Akt/mTOR pathway, a critical signaling axis for cell growth, proliferation, and survival in many human cancers.[1][7][8] Studies have shown that thioridazine can inhibit the phosphorylation of key downstream effectors, including Akt, mTOR, and p70S6K, in cervical, endometrial, and ovarian cancer cells.[7][8][9] This inhibition leads to cell cycle arrest and the induction of apoptosis.[2][7] In ovarian cancer xenografts, this inhibitory effect has been linked to the VEGFR-2 receptor, suggesting an anti-angiogenic mechanism.[8]

Induction of Apoptosis and Cell Cycle Arrest

Thioridazine consistently induces apoptosis and cell cycle arrest in a variety of cancer cell lines.[1][2][7] The cell cycle is typically arrested at the G0/G1 phase, an effect associated with the downregulation of key regulatory proteins such as CDK4 and Cyclin D1, and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[2][10] Apoptosis is often initiated through the mitochondrial pathway, and thioridazine has been shown to sensitize renal carcinoma cells to TRAIL-induced apoptosis through the generation of reactive oxygen species (ROS).[3][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of this compound in cancer models.

Table 1: In Vivo Efficacy of this compound

| Cancer Type | Model | Treatment | Key Finding | Reference |

| Triple-Negative Breast Cancer | 4T1 subcutaneous mouse model | 10 mg/kg Thi-hyd | 63.73% inhibition in tumor weight | [12] |

| Triple-Negative Breast Cancer | 4T1 spontaneous lung metastasis model | 10 mg/kg Thi-hyd | 72.58% prevention of lung metastasis | [12] |

| Ovarian Cancer | Human ovarian tumor xenografts in nude mice | Thioridazine injection | ~5-fold inhibition of tumor growth | [8] |

Table 2: In Vitro Effects of this compound

| Cancer Cell Line(s) | Cancer Type | Concentration | Effect | Reference |

| 4T1, MDA-MB-231 | Triple-Negative Breast Cancer | 5-10 µM | Induces cell cycle arrest | [2] |

| SUM149 | Triple-Negative Breast Cancer | 5 µM | Increase in G0/G1 cell population | [6] |

| HeLa, Caski, C33A | Cervical Cancer | 15 µM | Increased early- and late-stage apoptosis | [7] |

| HEC-1-A, KLE | Endometrial Cancer | 15 µM | Increased early- and late-stage apoptosis | [7] |

| HGC27-R, SGC7901-R | Gastric Cancer | 5 µM | Reverses trastuzumab resistance by downregulating Skp2 | [13] |

Identifying Novel Protein Targets: Methodologies

To expand the therapeutic potential of thioridazine, the identification of novel, direct protein targets is crucial. This requires unbiased, proteome-wide screening approaches. Below are detailed protocols for key experimental strategies.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method identifies proteins that directly bind to an immobilized drug molecule.

Experimental Protocol:

-

Immobilization of Thioridazine:

-

Synthesize a thioridazine derivative containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Covalently couple the thioridazine derivative to a solid support matrix (e.g., NHS-activated Sepharose beads or Azide-activated beads).

-

Prepare a control matrix using ethanolamine to block reactive groups, or by using beads without the drug molecule, to identify non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture cancer cells of interest (e.g., MDA-MB-231 for TNBC) to ~80-90% confluency.

-

Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 15 min at 4°C) to pellet cellular debris. The supernatant is the proteome extract.[7]

-

-

Affinity Pull-Down:

-

Incubate the cleared cell lysate with the thioridazine-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution, perform a parallel experiment where the lysate is pre-incubated with a high concentration of free, unmodified thioridazine before adding the drug-coupled beads. This will serve to distinguish specific from non-specific binders.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute bound proteins using a competitive elution with excess free thioridazine, or by changing buffer conditions (e.g., high salt, low pH), or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Perform an in-gel tryptic digestion of the protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the MS/MS spectra against a human protein database. Proteins significantly enriched on the thioridazine beads compared to control beads, and those competed off by free drug, are considered potential targets.

-

Workflow Diagram:

References

- 1. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-psychotic drug pushes cancer stem cells over the edge | EurekAlert! [eurekalert.org]

- 6. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Thioridazine reverses trastuzumab resistance in gastric cancer by inhibiting S-phase kinase associated protein 2-mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on Thioridazine Hydrochloride's antibacterial properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents and strategies. Thioridazine hydrochloride, a phenothiazine derivative historically used as an antipsychotic, has demonstrated significant antibacterial properties. This technical guide provides an in-depth overview of the foundational research into thioridazine's antibacterial activity, focusing on its efficacy against various bacterial strains, its synergistic effects with conventional antibiotics, and its mechanisms of action. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development.

Quantitative Antibacterial Activity of Thioridazine